(S)-1-Isopropylpyrrolidine-2-carboxamide
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Overview
Description
(S)-1-Isopropylpyrrolidine-2-carboxamide is a chiral compound with a pyrrolidine ring substituted with an isopropyl group and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Isopropylpyrrolidine-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through cyclization reactions involving appropriate precursors.
Isopropyl Substitution:
Carboxamide Formation: The carboxamide functional group is introduced through amidation reactions, where an amine reacts with a carboxylic acid derivative, such as an acid chloride or ester, under suitable conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: (S)-1-Isopropylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like alkyl halides or aryl halides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
Scientific Research Applications
(S)-1-Isopropylpyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-Isopropylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
®-1-Isopropylpyrrolidine-2-carboxamide: The enantiomer of the compound, which may have different biological activities due to its chiral nature.
1-Methylpyrrolidine-2-carboxamide: A similar compound with a methyl group instead of an isopropyl group.
1-Ethylpyrrolidine-2-carboxamide: A compound with an ethyl group, which may have different chemical and biological properties.
Uniqueness: (S)-1-Isopropylpyrrolidine-2-carboxamide is unique due to its specific chiral configuration and the presence of the isopropyl group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(2S)-1-propan-2-ylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-6(2)10-5-3-4-7(10)8(9)11/h6-7H,3-5H2,1-2H3,(H2,9,11)/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJKYJQVBJYEBH-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC1C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1CCC[C@H]1C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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